

NVP-ADW742: A Potent and Selective IGF-1R Inhibitor

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Compound of Interest

Compound Name: *Nvp-adw742*

Cat. No.: *B1683965*

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NVP-ADW742 is a small molecule inhibitor that demonstrates high potency and selectivity for the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase. This technical guide provides an in-depth overview of its inhibitory activity, the experimental protocols used for its characterization, and its impact on cellular signaling pathways. This information is intended for researchers, scientists, and professionals involved in drug development and cancer research.

Quantitative Inhibitory Activity

NVP-ADW742 is an orally active and selective inhibitor of the IGF-1R tyrosine kinase with a half-maximal inhibitory concentration (IC₅₀) of 0.17 μ M.^{[1][2]} Its selectivity for IGF-1R is notably higher compared to the closely related Insulin Receptor (InsR), for which it has an IC₅₀ of 2.8 μ M, representing a more than 16-fold difference in potency.^{[2][3]} The inhibitor shows minimal activity against a panel of other kinases, including HER2, PDGFR, VEGFR-2, Bcr-Abl, and c-Kit, with IC₅₀ values exceeding 5 or 10 μ M for these targets.^{[2][3][4]}

Target Kinase	IC50 Value (μM)	Fold Selectivity vs. IGF-1R
IGF-1R	0.17	1
InsR	2.8	>16
c-Kit	>5	>29
HER2	>10	>58
PDGFR	>10	>58
VEGFR-2	>10	>58
Bcr-Abl p210	>10	>58

Experimental Protocols

The characterization of **NVP-ADW742**'s inhibitory activity involves several key experimental methodologies.

Cellular Kinase Assay for IC50 Determination (Capture ELISA)

A cellular kinase assay using a 96-well "Capture ELISA" format is employed to determine the IC50 value of **NVP-ADW742** on the autophosphorylation of IGF-1R.[\[3\]](#)

Protocol:

- NWT-21 cells are seeded in 96-well tissue culture plates and grown to 70-80% confluency in complete growth medium.
- The cells are then serum-starved for 24 hours in a medium containing 0.5% Fetal Calf Serum (FCS).
- Following starvation, the cells are incubated with varying concentrations of **NVP-ADW742** for 90 minutes.
- IGF-I (10 ng/mL) is then added to the wells to stimulate the cells for 10 minutes at 37°C.

- The cells are subsequently washed twice with ice-cold Phosphate Buffered Saline (PBS).
- Cell lysis is performed at 4°C using 50 µL/well of RIPA buffer.
- The degree of IGF-1R autophosphorylation is then quantified using the ELISA-based detection system.

Cell Proliferation Assay (MTT Assay)

The effect of **NVP-ADW742** on cell growth is assessed using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.^{[5][6]}

Protocol:

- Cells are seeded in 96-well plates.
- The cells are treated with various concentrations of **NVP-ADW742**, often in combination with chemotherapeutic agents.
- Following a 72-hour incubation period, MTT solution is added to each well.
- The cells are incubated for a further period to allow for the formation of formazan crystals.
- A solubilization solution is added to dissolve the formazan crystals.
- The absorbance is then measured at a specific wavelength to determine cell viability.

Western Blot Analysis

Western blotting is utilized to analyze the phosphorylation status of IGF-1R and downstream signaling proteins like Akt.^[4]

Protocol:

- Cells are treated with **NVP-ADW742** for a specified duration.
- Cell lysates are prepared, and protein concentrations are determined.
- Proteins are separated by SDS-PAGE and transferred to a membrane.

- The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of the target proteins.
- After washing, the membrane is incubated with a secondary antibody conjugated to a detection enzyme.
- The protein bands are visualized using a chemiluminescent substrate.

Signaling Pathways and Mechanisms of Action

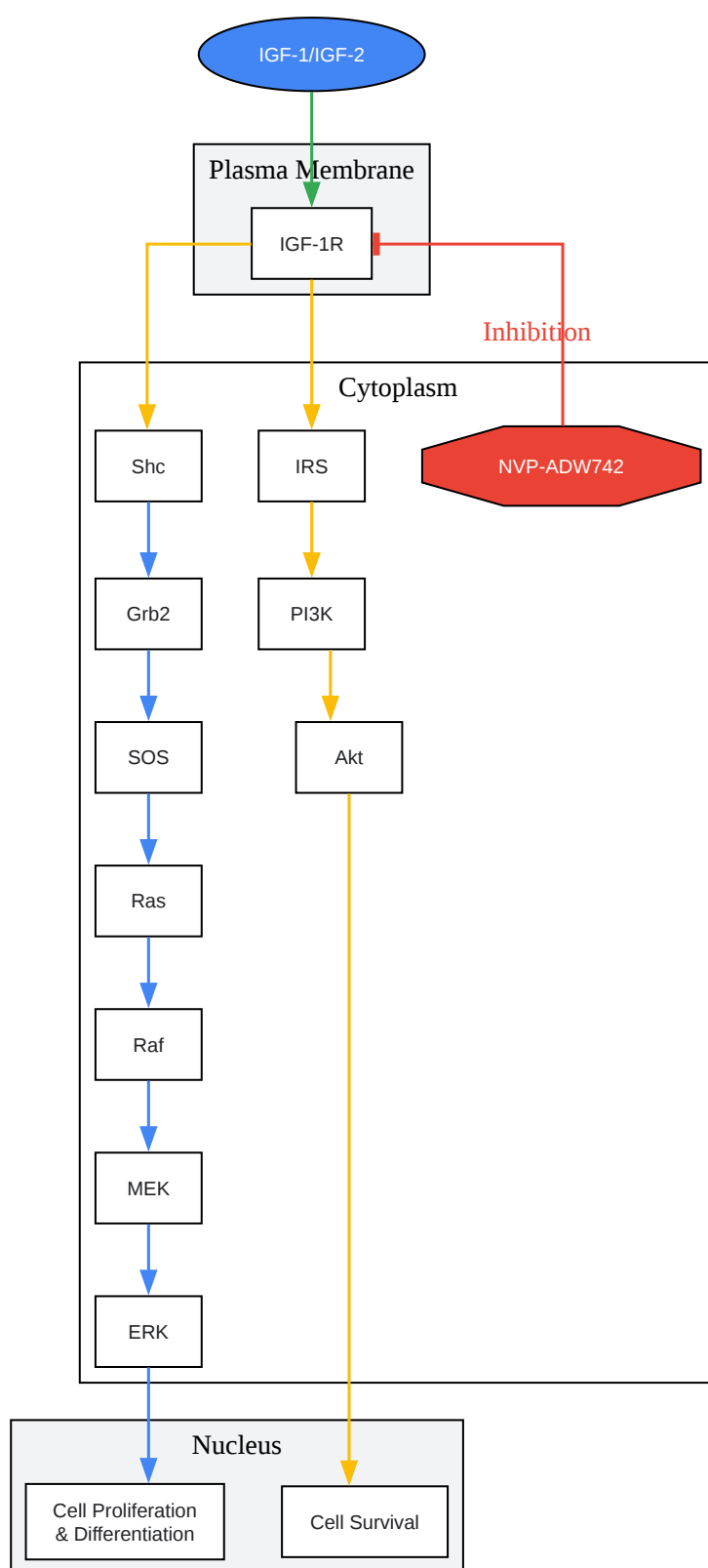
NVP-ADW742 exerts its effects by competitively inhibiting the ATP-binding site of the IGF-1R tyrosine kinase, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades.^[5] The IGF-1R pathway plays a crucial role in cell proliferation, survival, and migration.^[7]

Upon ligand binding (IGF-1 or IGF-2), IGF-1R autophosphorylates and recruits substrate proteins such as Insulin Receptor Substrate (IRS) and Shc.^[8] This leads to the activation of two major signaling pathways:

- **PI3K/Akt Pathway:** This pathway is critical for cell survival and is often implicated in resistance to chemotherapy.^{[5][8]}
- **Ras/MAPK Pathway:** This pathway is primarily involved in cell proliferation and differentiation.^[8]

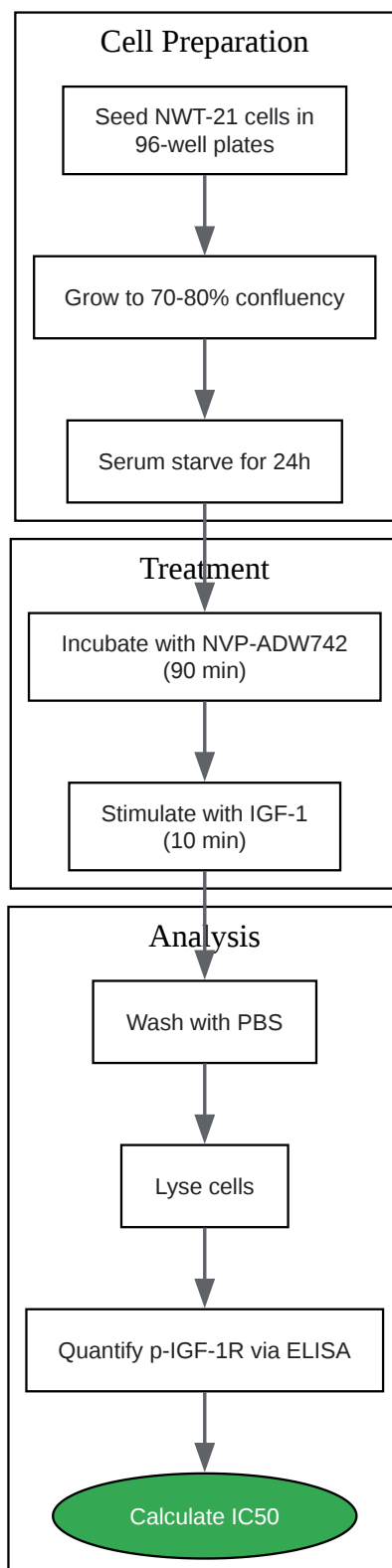
By inhibiting IGF-1R, **NVP-ADW742** effectively blocks the activation of these downstream pathways, leading to anti-proliferative and pro-apoptotic effects in tumor cells.^{[1][2]}

Visualizations



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Caption: IGF-1R Signaling Pathway and Inhibition by **NVP-ADW742**.



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Caption: Experimental Workflow for IC₅₀ Determination of **NVP-ADW742**.

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